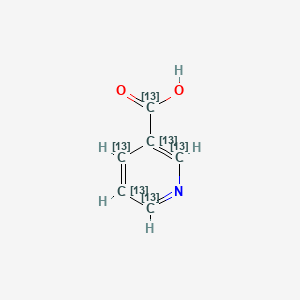

Nicotinic acid-13C6

Descripción general

Descripción

Nicotinic acid-13C6 (NA-13C6) is a synthetic form of nicotinic acid, an essential nutrient found in many foods. It is a form of vitamin B3, also known as niacin, and is used in laboratory experiments to study the effects of nicotinic acid on biochemical and physiological processes. It is also used to study the mechanisms of action of nicotinic acid and its derivatives.

Aplicaciones Científicas De Investigación

Vitamin B3 Source

Nicotinic acid-13C6, also known as niacin-13C6, is a form of Vitamin B3 . It is a water-soluble vitamin found in some vegetable and animal sources . As a vitamin, it plays a crucial role in human health and nutrition.

Precursor for NAD and NADP Synthesis

Niacin, or Nicotinic acid, is a precursor for the synthesis of NAD (Nicotinamide Adenine Dinucleotide) and NADP (Nicotinamide Adenine Dinucleotide Phosphate) . These are essential coenzymes involved in numerous biological reactions, including cellular metabolism and energy production.

Stable Isotope Internal Standard

Nicotinic acid-13C6 can be used as a stable isotope internal standard for accurate data interpretation in specific biological samples . This is particularly useful in mass spectrometry, a technique often used in bioanalytical chemistry for the precise measurement of compounds.

Diagnostic Testing of Niacin Deficiency

The compound can be used in diagnostic testing for niacin deficiency . By comparing the levels of Nicotinic acid-13C6 in biological samples, researchers can determine whether there is a deficiency of Vitamin B3 in the body.

Quality Control Testing of Niacin-Based Products

Nicotinic acid-13C6 is suitable for quality control testing of niacin-based pharmaceutical preparations, dietary supplements, or fortified foods . It helps ensure that these products contain the appropriate amount of niacin.

Synthetic Intermediates

Nicotinic acid-13C6 can be used as a synthetic intermediate . This means it can be used in the synthesis of other complex molecules in chemical reactions.

Mecanismo De Acción

Target of Action

Nicotinic acid-13C6, also known as niacin-13C6, is a form of vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Nicotinic acid-13C6 interacts with its targets by serving as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .

Biochemical Pathways

The affected biochemical pathways primarily involve the catabolism of fat, carbohydrates, protein, and alcohol, and anabolic reactions such as fatty acid and cholesterol synthesis .

Pharmacokinetics

The pharmacokinetics of nicotinic acid-13C6 is yet to be fully studied. It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of nicotinic acid-13C6 is the promotion of oxidative catabolism, resulting in ATP synthesis . This is achieved through the high NAD+/NADH ratio that is maintained in the cytosol under physiological conditions .

Propiedades

IUPAC Name |

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662145 | |

| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotinic acid-13C6 | |

CAS RN |

1189954-79-7 | |

| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189954-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

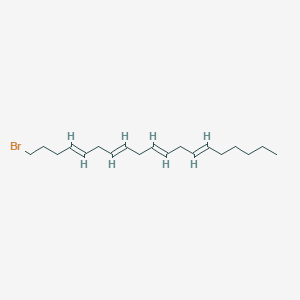

Synthesis routes and methods I

Procedure details

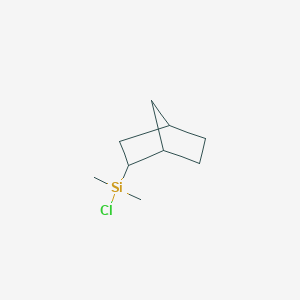

Synthesis routes and methods II

Procedure details

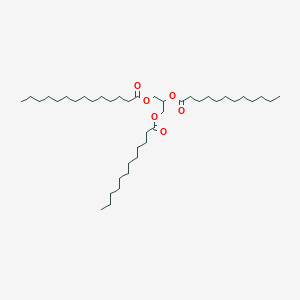

Synthesis routes and methods III

Procedure details

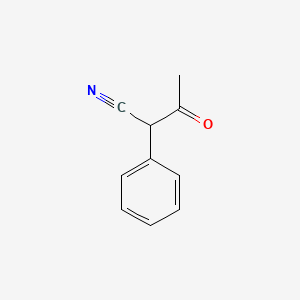

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)

![6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1142370.png)

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)